- Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines, Advanced Synthesis & Catalysis, 2010, 352, 357-362

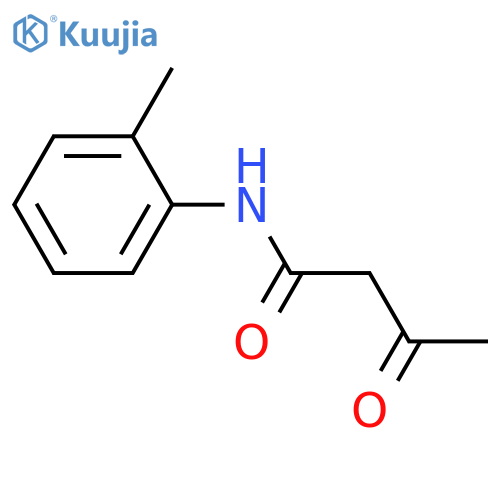

Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

N-(2-methylphenyl)-3-oxobutanamide 化学的及び物理的性質

名前と識別子

-

- 3-Oxo-N-(o-tolyl)butanamide

- AAOT

- Acetoacet-o-toluidide

- N-(2-Methylphenyl)-3-oxo-butanamide

- 2'-Methylacetoacetanilide

- O-Methyl-N-Acetoacetyl Aniline

- O-Acetoacetotoluidide

- N-ACETOACETYL-O-TOLUIDINE

- 2-Methylacetoacetanilide

- 2'-Methylacetoacetanilide (AAOT)

- 2'-acetoacetoluidide

- 2-ACETOACETOTOLUIDIDE

- 2-acetyl-6-methylacetanilide

- 2'-METHYL-3-PHENYLPROPIOPHENONE

- 2'-Methylacetoacetan

- ACETO ACET O TOLUIDINE

- acetoacetamino-2-methylbenzene

- Acetoacet-O-toludide

- AcetoAcet-O-Toluilide

- acetoacetyl o-methylaniline

- N-(2-methylphenyl)acetoacetamide

- N-(o-tolyl)acetoacetic amide

- O-Acetoacetoluidide

- N-Acetoacetyl-2-methylaniline

- N-(2-Methylphenyl)-3-oxobutanamide

- Acetoacet-o-toluidine

- 2-Acetoacetylaminotoluene

- Butanamide, N-(2-methylphenyl)-3-oxo-

- Acetoacetyl-2-methylanilide

- Acetoaceto-ortho-toluidide

- MCN1GV8J3R

- TVZIWRMELPWPPR-UHFFFAOYSA-N

- DSSTox_CID_6562

- DSSTox_RID_78151

- DSSTox_GSID_26562

- CAS-9

- N-(2-Methylphenyl)-3-oxobutanamide (ACI)

- o-Acetoacetotoluidide (6CI, 7CI, 8CI)

- 2-(Acetoacetylamino)toluene

- 2′-Methylacetoacetanilide

- 3-Oxo-N-o-tolyl-butyramide

- Acetoacetic acid 2-methylanilide

- Acetoacetic acid o-toluidide

- NSC 7655

- o-Methylacetoacetanilide

- Acetoacet -o-Toluilide

- 3-oxo-N-o-tolylbutanamide

- CHEMBL1893178

- W-100233

- NCGC00164200-02

- STK400317

- UNII-MCN1GV8J3R

- AI3-08708

- Q27283887

- MFCD00008782

- N-Acetoacetyl o-toluidide

- o-Acetoacetotoluidide, 98%

- BRN 2099098

- NCGC00256990-01

- NSC-7655

- NCGC00258860-01

- EN300-18263

- 2\\'-Methylacetoacetanilide

- DTXSID3026562

- 93-68-5

- NCGC00164200-01

- SCHEMBL382223

- A1020

- NS00005760

- Z57708665

- DTXCID206562

- F1723-0105

- WLN: 1V1VMR B

- N-(2-Methylphenyl)-3-oxobutanamide #

- 4-12-00-01777 (Beilstein Handbook Reference)

- Tox21_303146

- Tox21_201308

- CCRIS 7750

- Acetoacet-ortho-toluidide

- CAS-93-68-5

- EC 202-267-0

- N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE

- EINECS 202-267-0

- BS-4052

- AKOS000120625

- DB-057420

- NSC7655

- ortho-Acetoacetotoluidide

- N-(2-methylphenyl)-3-oxobutanamide

-

- MDL: MFCD00008782

- インチ: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

- InChIKey: TVZIWRMELPWPPR-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C)=O)NC1C(C)=CC=CC=1

- BRN: 2099098

計算された属性

- せいみつぶんしりょう: 191.09500

- どういたいしつりょう: 191.094629

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- 互変異性体の数: 8

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 色と性状: 白色針状結晶

- 密度みつど: 1.06

- ゆうかいてん: 104.0 to 108.0 deg-C

- ふってん: 326.97°C (rough estimate)

- フラッシュポイント: 143°C

- 屈折率: 1.5220 (estimate)

- PSA: 46.17000

- LogP: 1.98560

- ようかいせい: 未確定

- FEMA: 3709

N-(2-methylphenyl)-3-oxobutanamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- WGKドイツ:1

- 危険カテゴリコード: R22

- セキュリティの説明: S36

- RTECS番号:AK6550000

-

危険物標識:

- TSCA:Yes

- リスク用語:R22

- ちょぞうじょうけん:Store at room temperature

N-(2-methylphenyl)-3-oxobutanamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-methylphenyl)-3-oxobutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047008-1kg |

3-Oxo-N-(o-tolyl)butanamide |

93-68-5 | 95% | 1kg |

¥212.00 | 2024-04-25 | |

| Life Chemicals | F1723-0105-0.5g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| TRC | M220460-1g |

2'-Methylacetoacetanilide |

93-68-5 | 1g |

$ 50.00 | 2022-06-04 | ||

| Life Chemicals | F1723-0105-1g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007512-500g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 99% | 500g |

¥85 | 2024-05-20 | |

| TRC | M220460-5g |

2'-Methylacetoacetanilide |

93-68-5 | 5g |

$ 65.00 | 2022-06-04 | ||

| Life Chemicals | F1723-0105-2.5g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| TRC | M220460-10g |

2'-Methylacetoacetanilide |

93-68-5 | 10g |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28160-25g |

3-Oxo-N-(o-tolyl)butanamide |

93-68-5 | 25g |

¥29.0 | 2021-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1020-25g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 98.0%(LC&N) | 25g |

¥80.0 | 2022-06-10 |

N-(2-methylphenyl)-3-oxobutanamide 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047

ごうせいかいろ 3

ごうせいかいろ 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

ごうせいかいろ 5

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

- Knorr Cyclizations and Distonic Superelectrophiles, Journal of Organic Chemistry, 2007, 72(25), 9761-9764

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

- Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines, European Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571

ごうせいかいろ 15

- Preparation method of bright yellow pigment for printing ink, China, , ,

ごうせいかいろ 16

- Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide, China, , ,

ごうせいかいろ 17

- Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene, European Patent Organization, , ,

ごうせいかいろ 18

- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

ごうせいかいろ 19

ごうせいかいろ 20

N-(2-methylphenyl)-3-oxobutanamide Raw materials

N-(2-methylphenyl)-3-oxobutanamide Preparation Products

N-(2-methylphenyl)-3-oxobutanamide サプライヤー

N-(2-methylphenyl)-3-oxobutanamide 関連文献

-

1. Derivatives of acetoacetic acid. Part V. The reaction of diketen with thioureas, amidines, guanidines, and S-substituted thrioureasR. N. Lacey J. Chem. Soc. 1954 839

-

Guanghua Xia,Jingfeng Wang,Shuhong Sun,Yanlei Zhao,Yiming Wang,Zhe Yu,Shanshan Wang,Changhu Xue Food Funct. 2016 7 704

-

Zhongtao Feng,Yixiao Jiang,Huapeng Ruan,Yue Zhao,Gengwen Tan,Li Zhang,Xinping Wang Dalton Trans. 2019 48 14975

-

Markus Domschke,Martin Kraska,Rudolf Feile,Bernd Stühn Soft Matter 2013 9 11503

-

5. Studies of some ternary complexes of copper(II) involving π-bonding ligandsK. Gopalakrishnan,Pabitra K. Bhattacharya J. Chem. Soc. Dalton Trans. 1981 543

-

Javier A. Cabeza,Israel Fernández,Pablo García-álvarez,Rubén García-Soriano,Carlos J. Laglera-Gándara,Rubén Toral Dalton Trans. 2021 50 16122

-

7. Characterisation of aerosol OT-stabilised oil-in-water microemulsions using a time-resolved fluorescence methodPaul D. I. Fletcher J. Chem. Soc. Faraday Trans. 1 1987 83 1493

-

Xinxin Yu,Feixue Zou,Peipei Yao,Xirong Huang,Yinbo Qu Soft Matter 2014 10 6425

-

Ji?í Kaleta,Josef Michl,Cécile Mézière,Sergey Simonov,Leokadiya Zorina,Pawel Wzietek,Antonio Rodríguez-Fortea,Enric Canadell,Patrick Batail CrystEngComm 2015 17 7829

-

Bj?rn Kuttich,Ann-Kathrin Grefe,Bernd Stühn Soft Matter 2016 12 6400

N-(2-methylphenyl)-3-oxobutanamideに関する追加情報

Recent Advances in the Study of N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) in Chemical Biology and Pharmaceutical Research

N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. Recent literature highlights its role as a key intermediate in the synthesis of bioactive compounds and its potential pharmacological properties.

One of the most notable findings in recent research is the compound's involvement in the synthesis of novel anti-inflammatory agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of N-(2-methylphenyl)-3-oxobutanamide exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a scaffold for developing next-generation anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-(2-methylphenyl)-3-oxobutanamide has also been investigated for its role in cancer therapeutics. A recent preprint on *bioRxiv* reported that this compound can modulate the activity of certain kinases involved in tumor progression. The study employed high-throughput screening and cellular assays to identify the compound's ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer. These findings open new avenues for the development of targeted kinase inhibitors.

Another area of interest is the compound's potential as a precursor in the synthesis of heterocyclic compounds. A 2024 paper in *Organic Letters* detailed a novel synthetic route using N-(2-methylphenyl)-3-oxobutanamide to produce pyrrole derivatives, which are known for their diverse biological activities. The study emphasized the compound's versatility and efficiency in multi-step reactions, making it a valuable tool for medicinal chemists.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of N-(2-methylphenyl)-3-oxobutanamide and its derivatives. Recent pharmacokinetic studies, as reported in *Drug Metabolism and Disposition*, have highlighted issues such as low oral bioavailability and rapid metabolism. Researchers are now focusing on structural modifications to address these limitations while retaining the compound's bioactive properties.

In conclusion, N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span anti-inflammatory agents, cancer therapeutics, and synthetic chemistry, with ongoing studies aimed at overcoming its pharmacokinetic challenges. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development.

93-68-5 (N-(2-methylphenyl)-3-oxobutanamide) 関連製品

- 97-36-9(2,4-Dimethylacetoacetanilide)

- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))

- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)

- 1225999-75-6(3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)

- 1351661-99-8(2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)

- 2172525-49-2(dimethyl(3-{4-(methylamino)methyl-5-(oxolan-3-yl)-1H-1,2,3-triazol-1-yl}propyl)amine)

- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)

- 1806069-11-3(6-Amino-4-chloro-3-(difluoromethyl)-2-hydroxypyridine)

- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)

- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)